2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O4S/c1-36-26-13-7-6-12-25(26)30-14-16-31(17-15-30)28(33)19-32-18-27(22-9-3-5-11-24(22)32)37(34,35)20-21-8-2-4-10-23(21)29/h2-13,18H,14-17,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGCCRUSMISZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole intermediate can be synthesized through Fischer indole synthesis, while the piperazine intermediate can be prepared via nucleophilic substitution reactions. The final coupling of these intermediates is achieved through sulfonylation and subsequent condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of indole-based sulfonamide derivatives, including this compound. Research indicates that these compounds can inhibit bacterial growth effectively, making them promising candidates for developing new antibiotics. A review of various hybrids demonstrated that modifications to the indole structure can enhance antibacterial efficacy, with some derivatives showing activity against resistant strains of bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Indole derivatives are known to interact with various molecular targets involved in cancer progression. For instance, studies suggest that the compound may exert its effects by inhibiting specific kinases that are crucial for tumor cell proliferation and survival. The structure allows for potential binding to ATP-binding sites in kinases, similar to other known inhibitors .
Study 1: Antibacterial Activity Assessment
A study published in 2020 evaluated several indole derivatives, including the compound , against various bacterial strains. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The study concluded that further structural modifications could enhance its efficacy .
Study 2: Anticancer Activity Evaluation
Another research effort focused on the anticancer potential of indole-based compounds. In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study attributed this effect to the compound's ability to induce apoptosis and inhibit cell cycle progression through specific molecular pathways .
Mechanism of Action
The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Significance
- The sulfonyl group enhances metabolic stability and modulates receptor binding.
- The piperazine moiety contributes to solubility and serves as a pharmacophore for interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- The 2-methoxyphenyl substituent on piperazine may influence selectivity toward specific biological targets.
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally and functionally analogous molecules (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name / ID | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | 3-(2-Chlorophenylmethanesulfonyl)-indole, 4-(2-methoxyphenyl)piperazine, ethanone bridge | Not explicitly reported; hypothesized to interact with CNS receptors (e.g., 5-HT₁A) based on piperazine moiety. | [Synthesis: [3]] |
| 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethan-1-one (CAS: 754235-30-8) | Diphenylmethyl-piperazine, 3-isopropyl-2-methyl-indole | Potential antipsychotic activity via dopamine D₂ receptor modulation. | [Structure: [6]] |
| 1-[4-(Methylsulfonyl)piperazin-1-yl]ethan-1-one (8TY) | Methylsulfonyl-piperazine | Intermediate for kinase inhibitors; sulfonyl group enhances solubility. | [Structure: [12]] |
| 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d) | 4-Nitrophenyl-piperazine, ethyl methanesulfonate | Tested for antitumor activity; nitro group enhances electrophilic reactivity. | [Synthesis: [8]] |
| Indole-derived cannabinoids (e.g., JWH-018) | Alkyl chain at C3 position of indole | High CB1 receptor affinity; psychotropic effects. | [SAR: [5]] |
Key Findings:
Piperazine Substituents :
- The 2-methoxyphenyl group in the target compound contrasts with diphenylmethyl (in [6]) or nitrophenyl (in [8]) substituents. Methoxy groups typically enhance blood-brain barrier penetration compared to bulky diphenylmethyl groups, which may improve CNS targeting .
- Methylsulfonyl-piperazine derivatives (e.g., 8TY) prioritize solubility over receptor specificity, making them less pharmacologically selective than the target compound .
Indole Modifications: The 3-sulfonyl substitution in the target compound differs from the 3-alkyl chains in indole-derived cannabinoids (e.g., JWH-018).
Bridging Groups: The ethanone bridge in the target compound is structurally analogous to methanesulfonate esters (e.g., 3d). However, ethanone bridges are more metabolically stable than sulfonate esters, which are prone to hydrolysis .
The 2-chlorophenylsulfonyl group may confer selectivity similar to clozapine derivatives, which target 5-HT₂A receptors .
Biological Activity
The compound 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one (CAS Number: 878058-19-6) is a complex organic molecule that belongs to the class of sulfonamide derivatives. This compound is characterized by its unique indole structure and the presence of a chlorophenyl group attached via a methanesulfonyl linkage, which contributes to its potential biological activities.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 430.9 g/mol. The structural features include:
- An indole ring
- A methanesulfonyl group
- A piperazine moiety
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN2O3S |
| Molecular Weight | 430.9 g/mol |
| CAS Number | 878058-19-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. The indole ring is known to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects in diseases such as cancer and neurological disorders. The electrophilic methanesulfonyl group enables the formation of covalent bonds with nucleophilic sites on proteins, influencing cellular pathways and biological responses.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For example, the inhibition of the mTOR signaling pathway has been documented in related compounds, suggesting that this compound may also exhibit similar effects.
Antibacterial Activity
In studies evaluating antibacterial properties, compounds related to this structure have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 to 70 µM, indicating moderate antibacterial efficacy.
Table 2: Biological Activity Overview
| Activity Type | Target Organism/Pathway | MIC (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 20 - 40 |
| Antibacterial | Escherichia coli | 40 - 70 |
| Anticancer | mTOR signaling pathway | IC50 in low-nanomolar range |
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole-based compounds. The findings suggested that modifications at the piperazine moiety could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.
Case Study 2: Antibacterial Efficacy
In a comparative study on various sulfonamide derivatives, it was found that the presence of a methanesulfonyl group significantly increased antibacterial potency against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this compound's structure.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the indole and piperazine moieties in this compound?
- Methodology :
- Indole sulfonylation : Use 2-chlorophenylmethanesulfonyl chloride to sulfonylate the indole nitrogen under basic conditions (e.g., NaH in THF) .
- Piperazine coupling : React 4-(2-methoxyphenyl)piperazine with a ketone intermediate via nucleophilic acyl substitution. Optimize solvent choice (e.g., DCM or acetonitrile) and temperature to enhance yield .
- Characterization : Confirm structural integrity via -NMR (e.g., indole C-H protons at δ 7.2–7.8 ppm) and LC-MS for molecular weight validation .
Q. What analytical techniques are critical for assessing purity and structural identity?
- Methodology :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1%. Cross-check with melting point analysis .
- Structural confirmation : Employ -NMR to resolve carbonyl (C=O) signals (~200 ppm) and sulfonyl (SO) groups (~110 ppm). X-ray crystallography (if crystalline) provides definitive proof .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?
- Methodology :
- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., temperature, stoichiometry, solvent polarity). For example, elevated temperatures (60–80°C) may reduce incomplete sulfonylation .
- In-line monitoring : Implement flow chemistry systems to track reaction progress via UV-Vis spectroscopy, enabling rapid adjustment of reagent ratios .
- Byproduct analysis : Isolate side products via column chromatography and characterize using HR-MS to identify competing pathways (e.g., over-sulfonylation) .
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) affect biological activity?
- Methodology :
- SAR studies : Synthesize analogs with varying substituents on the phenyl rings. Test in vitro for target binding (e.g., serotonin receptor assays) and compare IC values .
- Computational modeling : Perform docking simulations (MOE software) to assess steric/electronic effects of substituents on receptor interaction .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models?
- Methodology :
- Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., sulfone oxidation intermediates) that may explain in vivo toxicity discrepancies .
- Dose-response refinement : Conduct acute toxicity studies (OECD 423) with graded doses to establish NOAEL (No Observed Adverse Effect Level) .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate with experimental Caco-2 cell assays for absorption .
- MD simulations : Simulate binding dynamics to plasma proteins (e.g., albumin) to predict half-life and distribution .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
